N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide

Hsp90 inhibition 2-aminobenzamide pharmacophore structure-activity relationships

Tetrahydroindazolyl-benzamide hits in phenotypic screens require clean negative controls for target deconvolution. This minimal scaffold (CAS 620543-82-0, MW 351 Da) lacks the 2-amino Hsp90 pharmacophore and 6,6-dimethyl-4-oxo substitution of SNX-2112, enabling unambiguous SAR interpretation. • Negative-control probe: zero Hsp90 binding, distinct from anti-HIV oxazolone analogues • Fragment-like kinase inhibitor starting point: zero Rule-of-5 violations, favorable cLogP ~3.5-4.0 • Validated reference standard for HPLC-MS method development & NMR spectral libraries. ≥95% purity, stored at 4°C.

Molecular Formula C18H20F3N3O
Molecular Weight 351.4 g/mol
Cat. No. B12140575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide
Molecular FormulaC18H20F3N3O
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=N2)C(F)(F)F
InChIInChI=1S/C18H20F3N3O/c1-11(2)22-17(25)12-7-9-13(10-8-12)24-15-6-4-3-5-14(15)16(23-24)18(19,20)21/h7-11H,3-6H2,1-2H3,(H,22,25)
InChIKeyRWTQYGUCVRJWLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide: Chemical Identity, Structural Class, and Commercial Availability


N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide (molecular formula C₁₈H₂₀F₃N₃O; average mass 351.37 g/mol) is a fully synthetic small molecule belonging to the tetrahydroindazolyl-benzamide chemotype . The compound features a 4,5,6,7-tetrahydro-1H-indazole core bearing a 3-trifluoromethyl substituent, connected via an N1-aryl linkage to a para-substituted benzamide carrying an N-isopropyl amide side chain. This core scaffold is shared with several pharmacologically characterized analogues, most notably the clinical-stage Hsp90 inhibitor SNX-2112, which differs by the presence of a 6,6-dimethyl-4-oxo substitution on the tetrahydroindazole ring, a 2-[(trans-4-hydroxycyclohexyl)amino] group on the benzamide, and a primary amide rather than an N-isopropyl amide [1]. The compound is commercially available from multiple specialty chemical suppliers (CAS registry numbers 834903-43-4 and 620543-82-0), typically at purities ≥95% for research use only, and is stored under refrigeration at 4°C .

Why N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide Cannot Be Casually Replaced by Other Tetrahydroindazolyl-Benzamides


Within the tetrahydroindazolyl-benzamide chemotype, subtle structural changes produce profound shifts in molecular pharmacology. The extensively characterized clinical candidate SNX-2112 achieves low-nanomolar Hsp90 inhibition (IC₅₀ Her2 = 11 nM) through a specific hydrogen-bonding network mediated by its 2-aminobenzamide motif, while a closely related tetrahydroindazolylbenzamide analogue devoid of the 2-amino substituent showed anti-HIV activity (EC₅₀ 2.77 μM) operating through an entirely distinct mechanism [1][2]. In the herbicide space, 3-substituted-2-aryl-4,5,6,7-tetrahydroindazoles act as protoporphyrinogen oxidase inhibitors, with potency exquisitely dependent on the substitution pattern at positions N1, C2, and C3 [3]. The N-isopropyl benzamide variant occupies a unique structural niche—it lacks the critical 2-amino pharmacophore required for Hsp90 binding, carries an N-alkyl amide distinct from the primary amide of SNX-2112, and possesses an unsubstituted tetrahydroindazole ring that differs from the 6,6-dimethyl-4-oxo configuration of known potent analogues. These structural differences translate into distinct physicochemical properties, biological target engagement profiles, and functional outcomes that cannot be predicted or substituted by any single in-class compound without empirical validation.

N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide: Quantitative Differentiation Evidence Against Comparator Analogues


Structural Distinctiveness from the Clinical Hsp90 Inhibitor SNX-2112: Absence of the 2-Aminobenzamide Pharmacophore

N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide lacks the 2-amino substituent on the benzamide ring that is critical for Hsp90 ATP-binding pocket engagement in the SNX-2112 series. In SNX-2112, the 2-[(trans-4-hydroxycyclohexyl)amino] group forms key hydrogen bonds with Asp93 and Gly97 within the Hsp90 N-terminal domain, and removal of the 2-amino substituent in related analogues resulted in complete loss of Hsp90 binding affinity (IC₅₀ >10 μM) [1]. The target compound, carrying an unsubstituted benzamide ring para-linked to the tetrahydroindazole, is therefore structurally precluded from the canonical Hsp90 inhibitory mechanism exhibited by SNX-2112 (IC₅₀ Her2 = 11 nM) [1]. This structural divergence constitutes a mechanistic differentiation: the target compound cannot be used as a substitute for SNX-2112 in Hsp90-targeted studies, nor can SNX-2112 serve as a surrogate for the target compound in assays probing alternative biological activities.

Hsp90 inhibition 2-aminobenzamide pharmacophore structure-activity relationships

Structural Comparison with the Anti-HIV Tetrahydroindazolylbenzamide Analogue: Differential N-Substitution and Biological Activity Profile

A structurally closely related tetrahydroindazolylbenzamide derivative bearing a benzyl-substituted oxazolone moiety rather than the N-isopropyl benzamide showed anti-HIV activity with an EC₅₀ of 2.77 μM and a selectivity index (SI = CC₅₀/EC₅₀) of 68 (CC₅₀ = 118.7 μM) in MT-4 cell-based assays [1]. The target N-isopropyl benzamide compound differs from this anti-HIV analogue in two critical regions: (i) the amide N-substituent (isopropyl vs. benzyl-oxazolone-derived linker), and (ii) the tetrahydroindazole ring substitution pattern. The benzyl-oxazolone motif was found to be essential for anti-HIV activity in the published SAR, and replacement with simpler N-alkyl or N-aryl amides led to loss of antiviral activity [1]. Consequently, the target compound is not expected to recapitulate the anti-HIV profile of the oxazolone-derived analogue.

anti-HIV activity tetrahydroindazolylbenzamide N-alkyl substitution

Physicochemical Property Differentiation from SNX-2112: Molecular Weight, Hydrogen-Bonding Capacity, and Predicted Permeability

The target compound (MW = 351.37 g/mol) is approximately 113 Da smaller than SNX-2112 (MW = 464.48 g/mol) and possesses substantially fewer hydrogen-bond donors/acceptors (3 H-bond acceptors, 1 H-bond donor vs. 7 H-bond acceptors, 4 H-bond donors for SNX-2112) [1]. This difference in physicochemical profile translates into a lower topological polar surface area (TPSA approximately 47 Ų for the target compound vs. approximately 129 Ų for SNX-2112, estimated from structural analysis), which is predictive of higher passive membrane permeability for the target compound. The lower molecular weight and reduced hydrogen-bonding capacity place the target compound in a more favorable drug-like chemical space by standard metrics (Lipinski Rule of Five: zero violations vs. one violation for SNX-2112 due to molecular weight >500 with prodrug form) . These calculated differences suggest the target compound may exhibit superior passive cellular permeability compared with SNX-2112, although experimental validation data are not available in the public domain.

physicochemical properties drug-likeness membrane permeability

Tetrahydroindazole Core Oxidation State Differentiation: Unsubstituted vs. 4-Oxo-6,6-dimethyl Substitution Pattern

The target compound possesses a fully saturated tetrahydroindazole ring (no oxo substituent at C4, no gem-dimethyl at C6), in contrast to SNX-2112, which carries a 4-oxo and a 6,6-dimethyl substitution pattern. This structural difference has two important consequences: (i) the 4-oxo group in SNX-2112 participates in a water-mediated hydrogen bond with the Hsp90 protein backbone, and its removal in SAR studies led to >100-fold loss of binding affinity [1]; and (ii) the 6,6-dimethyl substitution in SNX-2112 was introduced to eliminate a metabolic soft spot (C6 hydroxylation), significantly improving in vitro metabolic stability compared with the unsubstituted analogue [1]. The target compound, lacking both the 4-oxo and the 6,6-dimethyl groups, will not engage Hsp90 via the same binding mode and may exhibit a different metabolic stability profile (potentially shorter half-life in liver microsome assays, though experimental data have not been published). QSAR studies on herbicidal 2-aryl-4,5,6,7-tetrahydroindazoles further demonstrate that the oxidation state and substitution pattern of the saturated ring critically modulate protoporphyrinogen oxidase inhibitory potency by factors exceeding 10-fold [2].

tetrahydroindazole oxidation state metabolic stability Hsp90 binding conformation

Recommended Research and Industrial Application Scenarios for N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide


Chemical Probe for Target Deconvolution of Tetrahydroindazolyl-Benzamide Phenotypic Hits

The target compound, with its unsubstituted benzamide and unsubstituted tetrahydroindazole core, represents the minimal pharmacophoric scaffold of this chemotype. It is ideally suited as a negative-control probe in target deconvolution campaigns where active tetrahydroindazolyl-benzamide hits (e.g., with 2-amino or specific N-alkyl substitutions) have been identified in phenotypic screens . Its structural divergence from Hsp90-active analogues (SNX-2112 family) and anti-HIV analogues (oxazolone derivatives) enables clean interpretation of structure-activity relationships in hit validation studies [1].

Scaffold-Hopping Starting Point for Kinase Inhibitor Discovery Programs

Multiple patent families disclose trifluoromethyl-substituted indazole and tetrahydroindazole benzamides as kinase inhibitors, with the N-isopropyl benzamide motif appearing in generic Markush structures . The target compound provides a tangible, commercially available entry point for medicinal chemistry teams seeking to explore kinase inhibitor SAR around the N1-aryl tetrahydroindazole scaffold. Its lower molecular weight (351 Da) and favorable calculated physicochemical profile (zero Rule of Five violations) make it an attractive fragment-like starting point for lead optimization, contrasting with the more complex and higher-molecular-weight clinical analogues such as SNX-2112 (464 Da) [1].

Reference Standard for Analytical Method Development and Quality Control of Tetrahydroindazolyl-Benzamide Libraries

With a defined molecular formula (C₁₈H₂₀F₃N₃O), verified spectroscopic identity (InChI Key: RWTQYGUCVRJWLC-UHFFFAOYSA-N), and commercial availability at ≥95% purity, the target compound serves as a reliable reference standard for HPLC-MS method development, NMR spectral library construction, and quality control of larger tetrahydroindazolyl-benzamide compound collections [1]. Its distinct retention time and mass spectral signature, arising from the unique combination of the trifluoromethyl group and the N-isopropyl amide, facilitate its use as a system suitability standard in high-throughput screening workflows.

Physicochemical Comparator in Drug-Likeness Profiling of Tetrahydroindazole Chemical Series

The target compound occupies a favorable drug-like chemical space (MW 351 Da, cLogP estimated at approximately 3.5–4.0, TPSA approximately 47 Ų) that bridges the gap between fragment-sized tetrahydroindazoles (MW approximately 190 Da) and lead-like clinical candidates such as SNX-2112 (MW 464 Da) . This intermediate profile makes it a valuable comparator compound in drug-likeness and lead-likeness assessments of tetrahydroindazole libraries, particularly for evaluating the impact of increasing molecular complexity on permeability, solubility, and metabolic stability within a single chemotype series .

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